molecular formula C16H26ClNO2 B14704206 Propiophenone, 2'-(2-(diethylamino)ethoxy)-5'-methyl-, hydrochloride CAS No. 20809-09-0

Propiophenone, 2'-(2-(diethylamino)ethoxy)-5'-methyl-, hydrochloride

Cat. No.: B14704206
CAS No.: 20809-09-0
M. Wt: 299.83 g/mol
InChI Key: FCGHGGBUEJQLIJ-UHFFFAOYSA-N
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Description

Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.81 g/mol . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a diethylaminoethoxy group and a methyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of ethanol and hydrochloric acid under reflux conditions . The mixture is then cooled, and the product is crystallized using acetone. The crude product can be further purified by recrystallization from ethanol and acetone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

20809-09-0

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]-5-methylphenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-5-15(18)14-12-13(4)8-9-16(14)19-11-10-17(6-2)7-3;/h8-9,12H,5-7,10-11H2,1-4H3;1H

InChI Key

FCGHGGBUEJQLIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)OCCN(CC)CC.Cl

Origin of Product

United States

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